3-Isopropoxy-2-cyclopentenone 3-Isopropoxy-2-cyclopentenone
Brand Name: Vulcanchem
CAS No.: 138509-46-3
VCID: VC21225854
InChI: InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3
SMILES: CC(C)OC1=CC(=O)CC1
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

3-Isopropoxy-2-cyclopentenone

CAS No.: 138509-46-3

Cat. No.: VC21225854

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropoxy-2-cyclopentenone - 138509-46-3

Specification

CAS No. 138509-46-3
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 3-propan-2-yloxycyclopent-2-en-1-one
Standard InChI InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3
Standard InChI Key SSSFRZWTJVFYJA-UHFFFAOYSA-N
SMILES CC(C)OC1=CC(=O)CC1
Canonical SMILES CC(C)OC1=CC(=O)CC1

Introduction

Chemical Identity and Structure

Basic Information

3-Isopropoxy-2-cyclopentenone is an organic compound with the molecular formula C8H12O2 . This compound features a cyclopentenone ring with an isopropoxy group attached at the 3-position, creating a structure that combines both cyclic ketone and ether functionality . The combination of these structural elements contributes to its particular chemical behavior and reactivity patterns.

Physical and Chemical Properties

The compound has a molecular weight of 140.18 g/mol, calculated based on its constituent elements . The structure consists of a five-membered ring with an isopropoxy substituent (OCH(CH3)2) attached to the carbon at position 3, and a ketone group at position 1, with a double bond between positions 2 and 3 . This arrangement creates an α,β-unsaturated ketone system within a cyclic structure, which influences its chemical reactivity.

Table 1: Basic Physical and Chemical Properties

PropertyValue
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
AppearanceNot specified in available data
Physical StateNot specified in available data
Boiling PointNot specified in available data
Melting PointNot specified in available data

Structural Features

The cyclopentenone backbone of this compound possesses an α,β-unsaturated carbonyl system, which typically exhibits electron-deficient character at the β-carbon position. The presence of the isopropoxy group at position 3 modifies the electronic distribution across the molecule, potentially affecting its reactivity in various chemical transformations. The compound's structure suggests it may participate in reactions typical of enones, including conjugate additions and cycloadditions.

Nomenclature and Identification

Systematic Naming

According to IUPAC nomenclature conventions, the compound is systematically named as 3-propan-2-yloxycyclopent-2-en-1-one . This name precisely describes the molecular arrangement, indicating a cyclopent-2-en-1-one structure with a propan-2-yloxy (isopropoxy) substituent at position 3.

Alternative Names and Identifiers

The compound is known by several alternative names and identifiers in chemical databases and literature:

Table 2: Alternative Names and Identifiers

Name/Identifier TypeValue
CAS Registry Number138509-46-3
Alternative Name2-Cyclopenten-1-one,3-(1-methylethoxy)-(9CI)
Alternative Name3-propan-2-yloxycyclopent-2-en-1-one
Database IdentifierSCHEMBL7362200
DSSTox Substance IDDTXSID801282077

Chemical Notation Systems

For computational and database purposes, the compound can be represented through several standardized chemical notation systems:

Table 3: Chemical Notation Systems

Notation SystemValue
InChIInChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3
InChIKeySSSFRZWTJVFYJA-UHFFFAOYSA-N
SMILESCC(C)OC1=CC(=O)CC1

These notation systems provide unique string representations of the chemical structure, enabling accurate identification across different chemical databases and facilitating computational analysis.

Structural Chemistry

Bond Arrangement and Configuration

The structure of 3-Isopropoxy-2-cyclopentenone features a five-membered ring with specific bond arrangements. The double bond between positions 2 and 3, coupled with the carbonyl group at position 1, creates an α,β-unsaturated system that is electronically conjugated . The isopropoxy group is attached to position 3 via an ether linkage, creating an oxygen bridge between the ring and the isopropyl moiety.

Electron Distribution and Functional Groups

The compound contains two key functional groups:

  • A ketone (C=O) at position 1 of the cyclopentenone ring

  • An isopropoxy (OCH(CH3)2) ether group at position 3

The α,β-unsaturated ketone functionality typically creates a region of partial positive charge at the β-carbon due to the electron-withdrawing effect of the carbonyl group through resonance. The isopropoxy group, being electron-donating, may partially counteract this effect, potentially modifying the reactivity patterns compared to unsubstituted cyclopentenones.

Chemical Reactivity

Structure-Activity Relationships

The specific arrangement of functional groups in 3-Isopropoxy-2-cyclopentenone would influence its chemical behavior. The isopropoxy group, being relatively bulky, might provide steric hindrance that affects the approach of reagents to the reaction sites. Additionally, the electronic effects of this group would modulate the reactivity of both the carbonyl and the double bond through inductive and resonance effects.

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